molecular formula C15H20N2O3 B5883090 ethyl [4-(1-piperidinylcarbonyl)phenyl]carbamate

ethyl [4-(1-piperidinylcarbonyl)phenyl]carbamate

Cat. No. B5883090
M. Wt: 276.33 g/mol
InChI Key: IMNMSJIIHPKEMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl [4-(1-piperidinylcarbonyl)phenyl]carbamate is a chemical compound that is commonly referred to as diethylcarbamazine (DEC). DEC is an anthelmintic drug that is used to treat parasitic infections such as lymphatic filariasis, river blindness, and loiasis. In

Mechanism of Action

Ethyl [4-(1-piperidinylcarbonyl)phenyl]carbamate works by paralyzing and killing the parasitic worms that cause lymphatic filariasis, river blindness, and loiasis. It does this by disrupting the metabolism of the worms, which ultimately leads to their death.
Biochemical and Physiological Effects
This compound affects the biochemical and physiological processes of the parasitic worms that it targets. It disrupts the metabolism of the worms, which leads to their death. This compound also affects the immune system, causing an increase in the production of antibodies that can help fight off the parasitic infection.

Advantages and Limitations for Lab Experiments

Ethyl [4-(1-piperidinylcarbonyl)phenyl]carbamate has several advantages for lab experiments. It is a well-studied compound that has been extensively researched for its potential as an anthelmintic drug. It is also relatively easy to synthesize, which makes it readily available for use in lab experiments. However, this compound does have some limitations for lab experiments. It can be toxic to certain cell types, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research on ethyl [4-(1-piperidinylcarbonyl)phenyl]carbamate. One area of research is the development of new and more effective anthelmintic drugs. Another area of research is the study of the immune system response to parasitic infections and the potential use of this compound as an immunomodulatory agent. Additionally, there is potential for this compound to be used in the treatment of other parasitic infections beyond lymphatic filariasis, river blindness, and loiasis. Further research is needed to explore these potential future directions.
Conclusion
In conclusion, this compound is a well-studied anthelmintic drug that has been extensively researched for its potential to treat parasitic infections such as lymphatic filariasis, river blindness, and loiasis. Its mechanism of action involves disrupting the metabolism of the parasitic worms that it targets, ultimately leading to their death. This compound has several advantages for lab experiments, but also has some limitations. There are several potential future directions for research on this compound, including the development of new and more effective anthelmintic drugs and the study of the immune system response to parasitic infections.

Synthesis Methods

Ethyl [4-(1-piperidinylcarbonyl)phenyl]carbamate is synthesized by the reaction of piperazine and ethylene oxide, followed by the reaction of the resulting compound with p-chlorobenzoyl chloride. The resulting product is then reacted with ethyl alcohol to produce this compound.

Scientific Research Applications

Ethyl [4-(1-piperidinylcarbonyl)phenyl]carbamate has been extensively studied for its potential as an anthelmintic drug. It is commonly used to treat lymphatic filariasis, a parasitic disease that affects millions of people worldwide. This compound has also been studied for its potential as a treatment for river blindness and loiasis.

properties

IUPAC Name

ethyl N-[4-(piperidine-1-carbonyl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-2-20-15(19)16-13-8-6-12(7-9-13)14(18)17-10-4-3-5-11-17/h6-9H,2-5,10-11H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMNMSJIIHPKEMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC=C(C=C1)C(=O)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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